molecular formula C8H12N2OS B12259083 Morpholine, 4-(5-methyl-2-thiazolyl)- CAS No. 1444610-86-9

Morpholine, 4-(5-methyl-2-thiazolyl)-

Cat. No.: B12259083
CAS No.: 1444610-86-9
M. Wt: 184.26 g/mol
InChI Key: WCMDPHOUXRPEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-(5-methyl-2-thiazolyl)- is a heterocyclic organic compound that features both a morpholine ring and a thiazole ring The morpholine ring consists of an oxygen and a nitrogen atom, while the thiazole ring contains sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The reaction conditions often require a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(5-methyl-2-thiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Chemistry

In chemistry, Morpholine, 4-(5-methyl-2-thiazolyl)- is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics .

Medicine

In medicine, Morpholine, 4-(5-methyl-2-thiazolyl)- is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including as a corrosion inhibitor and a catalyst in polymerization reactions .

Mechanism of Action

The mechanism of action of Morpholine, 4-(5-methyl-2-thiazolyl)- involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory and anticancer applications, it inhibits key enzymes and signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound with a similar thiazole ring structure.

    Morpholine: A compound with a similar morpholine ring structure.

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

Uniqueness

Morpholine, 4-(5-methyl-2-thiazolyl)- is unique due to the combination of the morpholine and thiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it more versatile and potent compared to simpler analogs .

Properties

CAS No.

1444610-86-9

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

4-(5-methyl-1,3-thiazol-2-yl)morpholine

InChI

InChI=1S/C8H12N2OS/c1-7-6-9-8(12-7)10-2-4-11-5-3-10/h6H,2-5H2,1H3

InChI Key

WCMDPHOUXRPEQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.